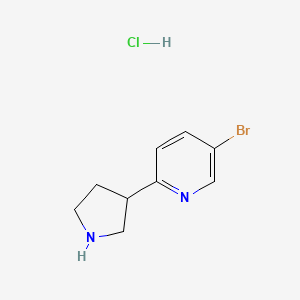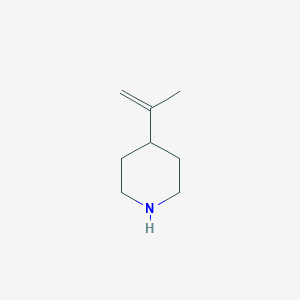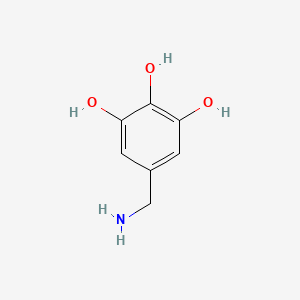
1,2,3-Benzenetriol, 5-(aminomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)benzene-1,2,3-triol typically involves the introduction of an aminomethyl group to a benzene ring that already has three hydroxyl groups. One common method is the Mannich reaction, which involves the condensation of formaldehyde, an amine, and a phenol. The reaction conditions often require a catalyst and a controlled temperature to ensure the correct substitution pattern .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
5-(aminomethyl)benzene-1,2,3-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to a methyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
5-(aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and polymers
Mecanismo De Acción
The mechanism of action of 5-(aminomethyl)benzene-1,2,3-triol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the hydroxyl groups can participate in redox reactions and further hydrogen bonding. These interactions can modulate the activity of biological pathways and influence cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Benzenetriol: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
5-(hydroxymethyl)benzene-1,2,3-triol: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
5-(methyl)benzene-1,2,3-triol: Contains a methyl group, which does not participate in hydrogen bonding or electrostatic interactions as effectively as the aminomethyl group
Uniqueness
The presence of the aminomethyl group in 5-(aminomethyl)benzene-1,2,3-triol provides unique chemical properties, such as increased reactivity towards nucleophiles and electrophiles, and the ability to form multiple types of interactions with biological molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
79146-84-2 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
5-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,9-11H,3,8H2 |
Clave InChI |
WHDIPFLMGHMXGP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


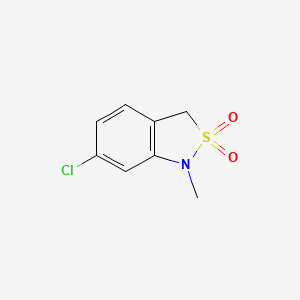
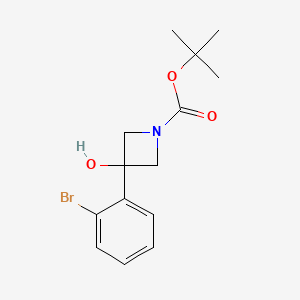

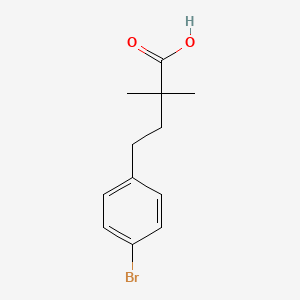


![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
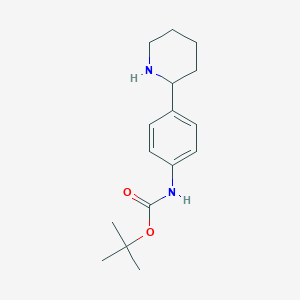

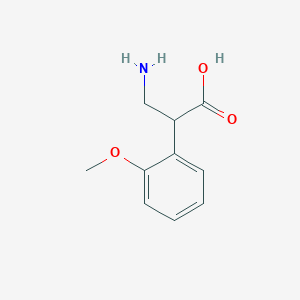
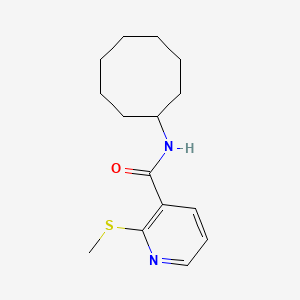
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
